molecular formula C17H17Cl2N3O2 B10995330 N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B10995330
M. Wt: 366.2 g/mol
InChI Key: AVSLBYDBUJKHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative featuring a bicyclic cyclohepta[c]pyridazin-3-one core linked to a 2,4-dichlorophenyl group via an acetamide bridge. The compound’s structural uniqueness lies in its seven-membered cyclohepta[c]pyridazin ring system, which differentiates it from smaller heterocyclic analogs.

Properties

Molecular Formula

C17H17Cl2N3O2

Molecular Weight

366.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H17Cl2N3O2/c18-12-6-7-15(13(19)9-12)20-16(23)10-22-17(24)8-11-4-2-1-3-5-14(11)21-22/h6-9H,1-5,10H2,(H,20,23)

InChI Key

AVSLBYDBUJKHAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s cyclohepta[c]pyridazin-3-one core distinguishes it from smaller heterocycles in related acetamides:

  • : A dihydropyrimidin-2-ylthio core (six-membered ring) with a 2,3-dichlorophenyl group. This smaller ring system may reduce conformational flexibility compared to the seven-membered cyclohepta[c]pyridazin .
  • : A simple thiazol-2-yl group paired with 3,4-dichlorophenyl highlights the role of aromatic heterocycles in modulating intermolecular interactions (e.g., hydrogen bonding) .

Table 1: Core Structure Comparison

Compound Core Structure Key Features
Target Compound Cyclohepta[c]pyridazin-3-one Seven-membered ring, ketone at C3
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl) Thiazol-2-yl Five-membered aromatic heterocycle
2-(Dihydropyrimidin-2-ylthio)-N-(2,3-DCP) Dihydropyrimidin-2-ylthio Six-membered saturated ring, sulfur link
Substituent Effects
  • Chlorophenyl Groups: The target compound’s 2,4-dichlorophenyl group contrasts with 2,3-dichlorophenyl () and 3,4-dichlorophenyl (). Positional isomerism influences steric bulk and electronic effects (e.g., para-Cl in 2,4-DCP enhances electron-withdrawing properties) .

Table 2: Substituent Comparison

Compound Aryl/Substituent Group Electronic Effects
Target Compound 2,4-Dichlorophenyl Moderate electron-withdrawing
Analog 6-(Trifluoromethoxy)-benzothiazol Strong electron-withdrawing (CF3O)
Compound 3,4-Dichlorophenyl Ortho/para electron-withdrawing
Physicochemical Properties
  • ’s 3,4-dichlorophenyl analog has a higher mp (459–461 K), attributed to robust N–H···N hydrogen-bonded dimers in the crystal lattice .
  • Synthetic Yields :

    • The 80% yield for ’s compound suggests efficient coupling under mild conditions, while the target compound’s synthesis (if similar) may require optimization due to its larger core .
Pharmacological Implications (Inferred)
  • Heterocycle Size : The seven-membered cyclohepta[c]pyridazin core may offer enhanced binding pocket compatibility compared to smaller rings (e.g., thiazol in ) .
  • Chlorine vs. Trifluoromethyl : While chlorine improves lipophilicity, trifluoromethyl groups () may enhance blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.